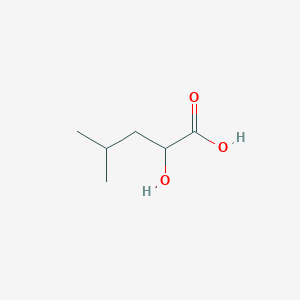

2-Hydroxy-4-methylpentanoic acid

概要

準備方法

2-ヒドロキシイソカプロン酸は、ロイシン分解経路によって合成できます。 工業的には、乳酸菌を用いた発酵によってしばしば生産されます . 合成経路には、ロイシンのケトイソカプロン酸への変換が含まれ、続いてヒドロキシイソカプロン酸デヒドロゲナーゼによって2-ヒドロキシイソカプロン酸に還元されます .

化学反応の分析

2-ヒドロキシイソカプロン酸は、以下の化学反応など、さまざまな化学反応を起こします。

酸化: ケトイソカプロン酸を形成するために酸化できます。

還元: ケトイソカプロン酸の2-ヒドロキシイソカプロン酸への還元は、その合成における重要なステップです。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、ケトイソカプロン酸とさまざまな置換誘導体です .

科学研究アプリケーション

2-ヒドロキシイソカプロン酸は、幅広い科学研究アプリケーションを持っています。

化学: さまざまな有機化合物の合成における前駆体として使用されます。

生物学: ロイシンの代謝経路で役割を果たし、タンパク質合成や筋肉量への影響について研究されています.

科学的研究の応用

Biochemical and Metabolic Research

Role in Metabolism:

2-Hydroxy-4-methylpentanoic acid is primarily recognized for its involvement in amino acid metabolism, particularly in the degradation pathways of branched-chain amino acids (BCAAs) like leucine. It has been identified as a metabolite in various metabolic disorders, including maple syrup urine disease (MSUD) and short-bowel syndrome. In MSUD, the accumulation of this acid indicates a deficiency in the branched-chain alpha-keto acid dehydrogenase complex, which is crucial for the metabolism of BCAAs .

Case Studies:

- Maple Syrup Urine Disease: Patients with MSUD exhibit elevated levels of this compound in their urine, which serves as a biomarker for diagnosis and monitoring of the disease .

- Short Bowel Syndrome: In patients with this condition, altered metabolism leads to increased levels of leucic acid, reflecting the body's inability to properly absorb nutrients .

Nutritional Supplements

Use in Sports Nutrition:

this compound is often included in dietary supplements aimed at enhancing athletic performance. It is believed to play a role in muscle recovery and growth by modulating protein synthesis pathways influenced by leucine .

Research Findings:

Studies have shown that supplementation with BCAAs, including leucine and its derivatives like this compound, can lead to improved muscle protein synthesis and reduced muscle soreness post-exercise .

Pharmaceutical Applications

Potential Therapeutic Uses:

Research into the therapeutic applications of this compound suggests it may have protective effects against certain metabolic disorders. Its role as a signaling molecule in insulin sensitivity and glucose metabolism is being investigated .

Drug Development:

The compound's properties as a metabolic regulator have led to interest in developing drugs that can mimic or enhance its effects on muscle metabolism and insulin sensitivity, particularly for conditions like obesity and type 2 diabetes .

Industrial Applications

Chemical Synthesis:

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of various chemicals, including surfactants and emulsifiers. Its unique structural properties make it suitable for producing compounds used in personal care products and food additives .

Table: Summary of Applications

| Application Area | Specific Uses | Relevant Studies/Findings |

|---|---|---|

| Biochemical Research | Biomarker for MSUD and short-bowel syndrome | Elevated levels noted in affected individuals |

| Nutritional Supplements | Muscle recovery and growth enhancement | Positive effects on protein synthesis observed |

| Pharmaceutical Development | Potential treatments for metabolic disorders | Investigated for insulin sensitivity modulation |

| Industrial Chemistry | Intermediate for surfactants and emulsifiers | Used in personal care products |

作用機序

2-ヒドロキシイソカプロン酸が効果を発揮するメカニズムには、細菌細胞膜への浸透、脱分極、膜の破裂、それに続く細胞内容物の漏出が含まれ、細胞死につながります . この化合物は、細菌の細胞外膜を標的にするため、食品腐敗と食中毒菌に効果的です .

類似の化合物との比較

2-ヒドロキシイソカプロン酸は、筋肉構築と抗菌活性の二重の役割を果たすことから、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。

ベータヒドロキシベータメチル酪酸: 筋肉構築特性で知られる別のロイシン代謝産物。

ケトイソカプロン酸: 2-ヒドロキシイソカプロン酸の合成における中間体。

アルファヒドロキシイソカプロン酸: 異なる生物学的活性を示す構造異性体.

類似化合物との比較

2-Hydroxyisocaproic acid is unique compared to other similar compounds due to its dual role in muscle building and antimicrobial activity. Similar compounds include:

Beta-hydroxy-beta-methylbutyric acid: Another leucine metabolite known for its muscle-building properties.

Ketoisocaproic acid: An intermediate in the synthesis of 2-hydroxyisocaproic acid.

Alpha-hydroxyisocaproic acid: A structural isomer with different biological activities.

生物活性

2-Hydroxy-4-methylpentanoic acid (HMHA) is a compound of significant interest due to its biological activity and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Overview

This compound, particularly the (R)-enantiomer, is closely related to leucine metabolism and has been identified in various biological systems, including humans and certain microorganisms. It plays a crucial role in metabolic pathways and interacts with several enzymes, notably those involved in amino acid metabolism.

Enzyme Interaction

The primary mechanism through which HMHA exerts its biological effects is by inhibiting histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histone proteins, which can significantly alter gene expression and cellular processes:

- Targets : HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, and HDAC10.

- Result : Modulation of gene expression related to cell cycle progression and metabolic pathways.

Biochemical Pathways

HMHA is involved in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. Its conversion from leucine involves several key enzymes:

- Leucine Dehydrogenase

- Branched-Chain Alpha-Keto Acid Dehydrogenase Complex

These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into HMHA .

Cellular Effects

HMHA influences various cellular processes:

- Energy Metabolism : It enhances metabolic activity and improves energy balance at low doses.

- Cell Signaling : Modulates signaling pathways related to stress responses and energy metabolism.

- Gene Expression : Affects genes involved in metabolic pathways and stress responses.

Pharmacokinetics

Research indicates that HMHA has good bioavailability similar to other related compounds such as alpha-lipoic acid. It is effectively absorbed within biological systems, contributing to its functional roles.

1. Bioconversion Studies

A study demonstrated that Clostridium butyricum can convert L-leucine into D-2-hydroxy-4-methylpentanoic acid via a stereospecific bioconversion process. This conversion highlights the metabolic versatility of this bacterium and opens avenues for further research into amino acid metabolism .

2. Metabolite Profiles in Silage

In lactic acid bacteria (LAB) studies involving grass silage, elevated concentrations of HMHA were detected. This finding suggests that HMHA may play a role in fermentation processes and could influence the nutritional quality of silage .

Data Table: Biological Activity Overview

| Aspect | Description |

|---|---|

| Compound Name | This compound |

| Enantiomer | (R)-2-Hydroxy-4-methylpentanoic acid |

| Key Targets | Histone deacetylases (HDACs) |

| Biochemical Role | Involved in leucine metabolism; modulates energy metabolism |

| Effects on Cells | Enhances metabolic activity; alters gene expression |

| Pharmacokinetics | Good bioavailability; effective absorption |

特性

IUPAC Name |

2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54641-21-3 (mono-hydrochloride salt) | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80862047 | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

886 mg/mL | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-36-2, 10303-64-7 | |

| Record name | (±)-2-Hydroxyisocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyisocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 2-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-2-hydroxy-4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN4NSX3TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

76.00 °C. @ 760.00 mm Hg | |

| Record name | Leucinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。